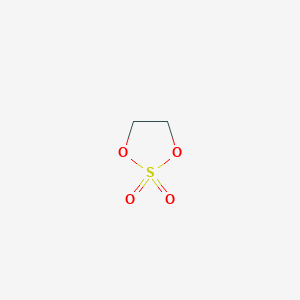

1,3,2-Dioxathiolane 2,2-dioxide

Descripción general

Descripción

Métodos De Preparación

1,3,2-Dioxathiolane 2,2-dioxide can be synthesized through various methods. One common synthetic route involves the reaction of ethylene glycol with thionyl chloride, using a heterogeneous catalyst such as ruthenium (III) chloride and various oxidants . The product is characterized by techniques such as 1H NMR and IR spectra .

Another method involves a two-step procedure where a 1,2-diol reacts with thionyl chloride to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate . Industrial production methods often utilize continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale. Optimal process conditions include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a total flow rate of 2 mL/min, resulting in a continuous reaction yield of 92.22% .

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The sulfate ring in DTD undergoes nucleophilic attack, enabling diverse functionalizations:

-

With Amines : Forms sulfated ethanolamine derivatives. For example, reaction with benzylamine yields -benzyl-2-sulfooxyethylamine $$ .

-

With Alcohols : Produces sulfated ethers. Methanol opens the ring to form methyl sulfated ethylene glycol.

-

In Battery Electrolytes : Reacts with lithium metal to form Li₂SO₄ and ethylene glycol, contributing to solid electrolyte interphase (SEI) formation :

Hydrolysis and Stability

DTD is moisture-sensitive and hydrolyzes exothermically to ethylene glycol and sulfuric acid:

-

Hydrolysis is suppressed in microreactors due to rapid temperature control (<15°C) .

-

Stability in electrolytes depends on solvent choice; acetone stabilizes DTD better than water .

Electrochemical Reactions in Batteries

DTD participates in critical reactions enhancing lithium-ion and potassium-ion battery performance:

-

SEI Formation : Reduces Li dendrite growth by forming a stable LiF/Li₂SO₄-rich SEI layer .

-

Solvation Structure Modification : Coordinates with Li⁺, altering deposition kinetics and reducing dead lithium formation .

| Electrolyte System | CE Improvement (%) | Cycling Stability (Cycles) |

|---|---|---|

| 5 wt% DTD in LiPF₆/EC:DEC | 71.0 → 95.8 | 275 |

| DTD-free Control | 71.0 | 60 |

Reaction Kinetics and Thermodynamics

Kinetic studies in microreactors reveal:

Aplicaciones Científicas De Investigación

Electrolyte Additive in Battery Technology

Lithium-Ion Batteries

DTD is primarily utilized as an electrolyte additive in lithium-ion batteries. Its role is crucial in enhancing the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrodes. This contributes significantly to improved cycling stability and Coulombic efficiency, ultimately extending the overall lifespan of the batteries .

- Mechanism of Action : DTD modifies the electrode-electrolyte interface, which is essential for maintaining battery performance under various operational conditions. It has been shown to improve the thermal stability of the electrolyte and reduce side reactions that can lead to capacity loss .

Other Battery Systems

Beyond lithium-ion batteries, DTD's applicability extends to potassium-ion and sodium-ion batteries , where it similarly enhances performance by stabilizing the SEI layer .

Organic Synthesis

DTD serves as an important intermediate in organic synthesis . It is particularly valuable for modifying nucleoside structures, which are fundamental components in biochemistry and pharmaceutical development.

- Pharmaceutical Applications : Research indicates that derivatives of DTD can be used as intermediates in synthesizing pharmaceuticals aimed at treating conditions such as arrhythmia and atrial fibrillation . This highlights DTD's potential in drug discovery and development.

Synthesis Methodologies

The synthesis of DTD can be achieved through various methods, with recent advancements focusing on continuous flow microreaction technology. This method addresses challenges associated with traditional batch reactors, such as heat management and product yield .

- Optimal Conditions : Studies have identified optimal synthesis conditions for DTD using microreactors, achieving yields of up to 92.22% under controlled temperature and catalyst concentrations .

Case Studies and Research Findings

Several studies have documented the effectiveness of DTD in different applications:

Mecanismo De Acción

The mechanism of action of 1,3,2-dioxathiolane 2,2-dioxide involves its role as an additive in lithium-ion batteries. The compound changes the lithium-ion solvation structure and optimizes the SEI component, which decreases the energy barrier for lithium deposition and reduces the generation of "dead lithium" . This results in a significant improvement in the deposition morphology of lithium and effectively suppresses the growth of lithium dendrites .

Comparación Con Compuestos Similares

1,3,2-Dioxathiolane 2,2-dioxide can be compared with other similar compounds such as 1,3-propanesultone, 1,4-butane sultone, and ethylene sulfite . These compounds share similar structural features and applications in battery technology. this compound is unique in its ability to optimize the SEI component and improve the performance and lifespan of lithium-ion batteries .

Similar Compounds::- 1,3-Propanesultone

- 1,4-Butane sultone

- Ethylene sulfite

Actividad Biológica

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate compound with significant biological and chemical properties. Its applications span various fields, including organic synthesis and battery technology. This article explores the biological activity of DTD, focusing on its synthesis, kinetic studies, and potential applications in electrochemistry and pharmaceuticals.

Molecular Formula : C₂H₄O₄S

Molecular Weight : 124.11 g/mol

CAS Number : 1072-53-3

Purity : ≥98.0% (by GC)

Melting Point : 98 °C

DTD is characterized by its cyclic structure, which contributes to its reactivity and utility in various chemical reactions. Its synthesis often involves the reaction of 1,2-diols with sulfur trioxide or related reagents under controlled conditions.

Synthesis and Kinetics

Recent studies have highlighted the importance of continuous flow microreaction technology for synthesizing DTD efficiently. Traditional batch reactors face challenges due to heat release during synthesis, leading to hydrolysis and reduced yields. In contrast, microreactors provide enhanced mixing and heat management, significantly improving product yield.

Optimal Synthesis Conditions

- Temperature : 14.73 °C

- Catalyst Concentration : 0.5 g/L

- Flow Rate Ratio (Continuous/Dispersed Phase) : 0.6

- Total Flow Rate : 2 mL/min

- Residence Time : 117.75 s

Under these conditions, the yield of DTD can reach up to 92.22% , demonstrating the effectiveness of microreactor technology in synthesizing this compound .

Electrochemical Applications

DTD has been evaluated as an electrolyte additive in potassium-metal cells. Its performance in enhancing charge-discharge cycling efficiency has been documented, showcasing its potential in energy storage applications . The compound's unique properties allow it to stabilize the electrolyte interface, improving battery life and performance.

Case Studies

-

Electrolyte Additive Study :

- Objective : To assess the performance of DTD in K-metal cells.

- Findings : DTD significantly improved the cycling stability and efficiency of potassium-ion batteries compared to conventional electrolytes.

- Pharmaceutical Potential :

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄O₄S |

| Molecular Weight | 124.11 g/mol |

| Melting Point | 98 °C |

| Optimal Synthesis Yield | 92.22% |

| Applications | Electrolyte additive |

| Toxicity | Low (preliminary data) |

Propiedades

IUPAC Name |

1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020598 | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-53-3 | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.